molecular formula C8H12N2O3S B13523099 6-(Propan-2-yloxy)pyridine-3-sulfonamide

6-(Propan-2-yloxy)pyridine-3-sulfonamide

Cat. No.: B13523099
M. Wt: 216.26 g/mol
InChI Key: LFGWPSHHRMPXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propan-2-yloxy)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a propan-2-yloxy group at the 6-position and a sulfonamide group at the 3-position. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yloxy)pyridine-3-sulfonamide typically involves the reaction of 6-hydroxypyridine-3-sulfonamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yloxy)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Propan-2-yloxy)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Propan-2-yloxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propan-2-yloxy)pyridine-3-sulfonamide is unique due to the presence of both the propan-2-yloxy and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

6-propan-2-yloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

LFGWPSHHRMPXEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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